N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]isonicotinohydrazide
Description
N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]isonicotinohydrazide is a Schiff base derived from isonicotinic hydrazide. Its structure features a substituted benzylidene moiety with bromo (3-position), hydroxyl (4-position), and methoxy (5-position) groups on the aromatic ring. This compound belongs to a broader class of hydrazone derivatives studied for diverse applications, including anticancer, antimicrobial, and corrosion inhibition properties .
Properties
CAS No. |
92160-05-9 |
|---|---|
Molecular Formula |
C14H12BrN3O3 |
Molecular Weight |
350.17 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H12BrN3O3/c1-21-12-7-9(6-11(15)13(12)19)8-17-18-14(20)10-2-4-16-5-3-10/h2-8,19H,1H3,(H,18,20)/b17-8+ |
InChI Key |
JEWQUKKWIYZFPE-CAOOACKPSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)Br)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=NC=C2)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]isonicotinohydrazide typically involves the reaction of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with isonicotinohydrazide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete condensation, and the resulting product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]isonicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
- Ligand Formation : The compound is utilized as a ligand in coordination chemistry, forming metal complexes that exhibit catalytic properties. These complexes can be studied for their potential in catalyzing various chemical reactions.
Biology
-
Antimicrobial Activity : Research indicates that N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]isonicotinohydrazide possesses significant antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungal strains.
Microorganism Methodology Results Staphylococcus aureus Disc diffusion Inhibition zone: 15 mm Escherichia coli Minimum Inhibitory Concentration (MIC) MIC = 32 µg/mL -
Anticancer Properties : The compound has been explored for its anticancer potential, particularly in inducing apoptosis in cancer cells. Studies have demonstrated its cytotoxic effects on various cancer cell lines.
Cell Line Assay Type IC50 Value MCF-7 Cytotoxicity assay IC50 = 10 µM HeLa Apoptosis induction Increased caspase-3 levels
Medicine
This compound is being investigated for its potential as an anticancer agent. Its mechanism of action involves binding to specific enzymes and proteins, potentially inhibiting cell proliferation and promoting apoptosis in cancer cells.
Industry
The compound is also being explored for its utility in developing new materials with specific electronic or optical properties. Its unique structural features make it a candidate for applications in material science.
Antibacterial Activity Study
A study evaluated the antibacterial efficacy of this compound against clinical isolates of bacteria. Results indicated significant inhibition of bacterial growth, suggesting potential for therapeutic applications in treating infections.
Anticancer Research
In vitro studies on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a dose-dependent increase in apoptosis markers. This finding supports further investigation into its role as a potential anticancer drug.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]isonicotinohydrazide involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and proteins, altering their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to apoptosis in cancer cells. The presence of the Schiff base moiety allows it to form stable complexes with metal ions, which can further modulate its biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Anticancer Activity:
- N'-(4-Hydroxy-3-methoxybenzylidene)isonicotinohydrazide (3g): Exhibits potent inhibition of bovine tissue-nonspecific alkaline phosphatase (b-TNAP) and rat ecto-5′-nucleotidase (r-e5′NT) . The hydroxyl and methoxy groups in the 4- and 3-positions facilitate hydrogen bonding and metal chelation, enhancing bioactivity.
- Target Compound: The addition of a bromo group at the 3-position introduces steric bulk and electron-withdrawing effects, which may alter binding affinity to enzyme active sites compared to 3g.
Anti-Mycobacterial Activity:
- N'-(4-Hydroxy-3-ethoxybenzylidene)isonicotinohydrazide: Demonstrates moderate activity against Mycobacterium tuberculosis (MIC = 12.5 µg/mL) . Ethoxy’s electron-donating nature may stabilize interactions with mycobacterial targets.
- Direct comparisons of bromo vs. ethoxy substituents in this context are lacking .
Electronic and Anti-Corrosion Properties
- N'-(2-Hydroxybenzylidene)isonicotinohydrazide: Shows high corrosion inhibition (94.7%) due to elevated EHOMO (-5.2 eV) and lowered ELUMO (-1.8 eV), indicating strong electron-donating capacity .
- Experimental validation is needed .
Crystallographic and Hydrogen-Bonding Patterns
- N'-(4-Hydroxy-3-methoxybenzylidene)isonicotinohydrazide monohydrate: Forms intermolecular hydrogen bonds (O–H···N, O–H···O) between hydroxyl/methoxy groups and solvent molecules, stabilizing its crystal lattice .
- Target Compound: The bromo group’s bulkiness may disrupt hydrogen-bonding networks, leading to altered crystal packing. This could affect solubility and stability compared to non-brominated analogues .
Biological Activity
N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]isonicotinohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, summarizing relevant studies, case findings, and presenting data tables to illustrate its efficacy.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a hydrazone linkage, which is known to influence biological activity. Its molecular formula is , and it exhibits properties typical of hydrazone compounds, such as potential reactivity with various biological targets.
Overview
Numerous studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The compound has shown promising results against both Gram-positive and Gram-negative bacteria.
Case Studies
- Study on Antibacterial Activity :
- Antifungal Activity :
Overview
The anticancer properties of this compound have been explored, particularly its effects on various cancer cell lines.
Research Findings
- Cytotoxicity Assays :
- Mechanism of Action :
Summary of Biological Activities
| Biological Activity | Methodology | Results |
|---|---|---|
| Antibacterial | Disc diffusion | Inhibition zones up to 15 mm |
| Antifungal | MIC determination | MIC = 32 µg/mL |
| Anticancer (MCF-7) | Cytotoxicity assay | IC50 = 10 µM |
| Apoptosis Induction | Caspase activity measurement | Increased caspase-3 levels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
